molecular formula C5H10O B585263 1,1,1,5,5,5-Hexadeuteriopentan-3-one CAS No. 53389-25-6

1,1,1,5,5,5-Hexadeuteriopentan-3-one

Cat. No.: B585263
CAS No.: 53389-25-6
M. Wt: 92.171
InChI Key: FDPIMTJIUBPUKL-WFGJKAKNSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1,1,1,5,5,5-Hexadeuteriopentan-3-one is C5H10O . The compound has a molecular weight of 92.17 g/mol . The InChI representation of the molecule is InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i1D3,2D3 . The Canonical SMILES representation is CCC(=O)CC and the Isomeric SMILES representation is [2H]C([2H])([2H])CC(=O)CC([2H])([2H])[2H] .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 92.17 g/mol , a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 2 . The compound has an Exact Mass of 92.110825414 g/mol and a Monoisotopic Mass of 92.110825414 g/mol . The Topological Polar Surface Area is 17.1 Ų . The Heavy Atom Count is 6 . The Isotope Atom Count is 6 .

Scientific Research Applications

Theoretical Study of Thermal Rearrangements

Research by Bozkaya and Özkan (2012) involved a comprehensive theoretical investigation of thermal rearrangements in various organic systems, including related compounds to 1,1,1,5,5,5-Hexadeuteriopentan-3-one. They employed density functional theory (DFT) and other high-level ab initio methods to explore potential energy surfaces, crucial for understanding pyrolysis reactions and product distributions in similar chemical systems (Bozkaya & Özkan, 2012).

Synthesis of Deuterated Precursors in Wine

Roland et al. (2010) developed methods for synthesizing labeled S-3-(hexan-1-ol)-glutathione and S-4-(4-methylpentan-2-one)-glutathione. This research is important for understanding the biogenesis of varietal thiols in wine, and the use of deuterated compounds like this compound can be crucial in such studies (Roland et al., 2010).

Hydrogen-Deuterium Kinetic Isotope Effect Studies

Green et al. (1986) investigated the temperature-dependent stereoselectivity and hydrogen-deuterium kinetic isotope effect in organic reactions, which is relevant for understanding the behavior of deuterated compounds like this compound in chemical reactions (Green et al., 1986).

Catalytic Reactions on Iridium and Gold Catalysts

Studies by Karpinski and Clarke (1975) on the formation of benzene and cyclohexane from n-hexane on films of iridium and iridium-gold catalysts shed light on the role of deuterated alkanes in such catalytic processes. They explored the mechanisms of ring enlargement and cyclization, which can be crucial for understanding the behavior of similar compounds (Karpinski & Clarke, 1975).

Study of Hydrate-Keto Equilibrium

Dhingra and Tatta (1975) demonstrated the existence of a hydrate-keto equilibrium in solutions of 1,1,1,5,5,5-hexafluoro-2-hydroxy-2-methylpentan-4-one, which is structurally similar to this compound. Their research contributes to the understanding of chemical equilibria in similar deuterated compounds (Dhingra & Tatta, 1975).

Properties

IUPAC Name

1,1,1,5,5,5-hexadeuteriopentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIMTJIUBPUKL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)CC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311224
Record name 3-Pentanone-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53389-25-6
Record name 3-Pentanone-1,1,1,3,3,3-d6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53389-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pentanone-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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